
E3 Ligase Ligand-Linker Conjugates 23 TFA
Vue d'ensemble
Description
Les conjugués de ligand-lieur de céréblon 12 TFA sont un composé synthétisé qui intègre un ligand de céréblon à base de thalidomide et un lieur. Ce composé est principalement utilisé dans la synthèse de chimères ciblant la protéolyse (PROTAC), qui sont des molécules conçues pour cibler des protéines spécifiques en vue de leur dégradation via le système ubiquitine-protéasome .
Mécanisme D'action
Target of Action
The primary target of the compound E3 Ligase Ligand-Linker Conjugates 23 TFA, also known as Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2 (TFA), is the E3 ubiquitin ligase . E3 ubiquitin ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . They play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates .
Mode of Action
This compound interacts with its targets by forming a ternary complex involving the target protein and the E3 ligase . This complex triggers the polyubiquitination of the target protein, marking it for subsequent degradation by the proteasome . The compound comprises a ligand tailored to bind the specific targeted protein connected to a recruiter molecule that engages with the E3 ligase .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a crucial pathway for protein degradation . The UPS regulates degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer . The compound’s interaction with its targets leads to the degradation of disease-relevant proteins, which can have downstream effects on various biological processes and cellular responses .
Pharmacokinetics
It is noted that both the salt and free forms of a compound exhibit comparable biological activity . The salt form, Thalidomide-O-amido-PEG1-(C1-PEG)2-C2-NH2, usually boasts enhanced water solubility and stability .
Result of Action
The molecular and cellular effects of the action of this compound involve the targeted degradation of disease-relevant proteins within the cellular machinery . This degradation is an emerging therapeutic strategy for a wide range of diseases, such as cancer, viral infections, and immune and neurodegenerative disorders .
Analyse Biochimique
Biochemical Properties
E3 Ligase Ligand-Linker Conjugates 23 TFA is part of a three-enzyme ubiquitination cascade, which also includes ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . This compound, as an E3 ubiquitin ligase, catalyzes the ubiquitination process and transfers ubiquitin protein to attach the lysine site of targeted substrates . This process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Cellular Effects
This compound might be involved in regulating various biological processes and cellular responses to stress signals associated with cancer development . The UPS, where this compound plays a crucial role, can regulate the degradation of over 80% proteins in cells and its dysregulation has been revealed in most hallmarks of cancer .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of an amide isopeptide linkage between Gly 76 in the C-terminus of the Ub molecule (brought to the E3 by the E2) and the ε-amino group of a lysine residue in the target protein . This process is crucial for the ubiquitination and subsequent proteasomal degradation of target proteins .
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome system, a major metabolic pathway . This pathway is essential for maintaining cellular homeostasis by eliminating misfolded, damaged, and worn-out proteins .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La préparation des conjugués de ligand-lieur de céréblon 12 TFA implique la synthèse d'un ligand de céréblon à base de thalidomide, qui est ensuite conjugué à un lieur. La voie de synthèse comprend généralement les étapes suivantes :
Synthèse du dérivé de thalidomide : La thalidomide est modifiée pour introduire des groupes fonctionnels qui peuvent être utilisés pour une conjugaison ultérieure.
Fixation du lieur : Le thalidomide modifié est ensuite conjugué à une molécule de lieur.
Méthodes de production industrielle : La production industrielle des conjugués de ligand-lieur de céréblon 12 TFA suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique :
Synthèse en masse du dérivé de thalidomide : Synthèse à grande échelle du dérivé de thalidomide en utilisant des conditions de réaction optimisées.
Conjugaison avec le lieur : Le dérivé de thalidomide produit en masse est ensuite conjugué au lieur en utilisant des réacteurs à l'échelle industrielle et des conditions optimisées pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions : Les conjugués de ligand-lieur de céréblon 12 TFA subissent diverses réactions chimiques, notamment :
Réactions de substitution : Le composé peut participer à des réactions de substitution nucléophile en raison de la présence de groupes fonctionnels réactifs.
Réactions d'oxydation et de réduction : Le composé peut subir des réactions d'oxydation et de réduction dans des conditions spécifiques.
Réactifs et conditions courants :
Réactions de substitution : Les réactifs courants comprennent des nucléophiles tels que les amines et les thiols. Les conditions de réaction impliquent généralement des solvants comme le diméthylsulfoxyde (DMSO) et des températures allant de la température ambiante à 80 °C.
Réactions d'oxydation et de réduction : Des réactifs tels que le peroxyde d'hydrogène (pour l'oxydation) et le borohydrure de sodium (pour la réduction) sont couramment utilisés.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent donner différents dérivés substitués du composé d'origine .
Applications De Recherche Scientifique
Applications in Drug Discovery
-
Cancer Therapeutics :
- E3 Ligase Ligand-Linker Conjugates have shown promise in targeting oncogenic proteins. For instance, PROTACs utilizing VHL or Cereblon ligands have been developed to degrade proteins like BRD4, which is implicated in various cancers .
- Recent studies demonstrated that dual-ligand PROTACs exhibit enhanced stability and prolonged degradation effects compared to single-ligand counterparts, making them attractive candidates for cancer treatment .
- Neurodegenerative Diseases :
- Autoimmune Disorders :
Mechanistic Insights
The mechanism by which E3 Ligase Ligand-Linker Conjugates function involves several critical steps:
- Binding : The target protein binds to its respective ligand while simultaneously engaging with the E3 ligase via its ligand.
- Ubiquitination : The E3 ligase facilitates the transfer of ubiquitin molecules onto the target protein, marking it for degradation.
- Proteasomal Degradation : The ubiquitinated protein is recognized by the proteasome, leading to its degradation into peptides .
Case Study 1: BRD4 Degradation
A study investigated the use of E3 Ligase Ligand-Linker Conjugates targeting BRD4 using a VHL-based PROTAC. The results indicated significant reduction in BRD4 levels in cancer cell lines, demonstrating effective engagement and subsequent degradation mediated by the conjugate .
Case Study 2: Targeting Tau Protein
In another study focused on neurodegenerative diseases, researchers designed a PROTAC that targeted Tau protein aggregates. The compound successfully facilitated Tau degradation in cellular models, suggesting potential therapeutic benefits for Alzheimer's disease .
Comparative Data Table
Application Area | Target Protein | E3 Ligase Used | Outcome |
---|---|---|---|
Cancer Therapeutics | BRD4 | VHL | Significant reduction in protein levels |
Neurodegenerative Diseases | Tau | Cereblon | Effective degradation of aggregates |
Autoimmune Disorders | Various Signaling Proteins | CRBN | Modulation of immune response |
Comparaison Avec Des Composés Similaires
Thalidomide: The parent compound used in the synthesis of Cereblon Ligand-Linker Conjugates 12 TFA.
Lenalidomide and Pomalidomide: Derivatives of thalidomide with similar mechanisms of action but different therapeutic applications.
Uniqueness: Cereblon Ligand-Linker Conjugates 12 TFA is unique due to its specific design for use in PROTAC technology. Unlike thalidomide and its derivatives, which are primarily used as therapeutic agents, Cereblon Ligand-Linker Conjugates 12 TFA is designed to facilitate targeted protein degradation, making it a valuable tool in drug discovery and development .
Activité Biologique
E3 Ligase Ligand-Linker Conjugates, particularly the compound GC34334 (E3 Ligase Ligand-Linker Conjugates 23 TFA), have emerged as significant players in the field of targeted protein degradation through the PROTAC (Proteolysis Targeting Chimeras) technology. This article delves into the biological activity of these conjugates, highlighting their mechanisms, applications, and recent research findings.
Overview of PROTAC Technology
PROTACs are bifunctional molecules that consist of a ligand for a target protein, a linker, and a ligand for an E3 ubiquitin ligase. The interaction between these components facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. This mechanism is pivotal for regulating protein levels within cells and has therapeutic implications in cancer and other diseases.
Structure and Composition
The structure of this compound includes:
- E3 Ligase Ligand : Specifically designed to bind to E3 ligases such as Cereblon (CRBN), Von Hippel-Lindau (VHL), or others.
- Linker : A flexible chain that connects the E3 ligase ligand to the target protein ligand, crucial for effective binding and degradation.
- Target Protein Ligand : Often selected based on the disease context (e.g., BRD4 for certain cancers).
The biological activity of this compound can be summarized in the following steps:
- Binding : The conjugate binds simultaneously to the target protein and the E3 ligase.
- Ubiquitination : This binding promotes ubiquitination of the target protein.
- Degradation : The ubiquitinated protein is recognized by the proteasome and degraded.
Biological Activity Data
Recent studies have demonstrated that E3 Ligase Ligand-Linker Conjugates exhibit significant biological activity across various cancer cell lines. For instance:
- Degradation Efficiency : Dual-ligand PROTACs have shown up to a tenfold increase in degradation efficiency compared to single-ligand versions .
- Cytotoxicity : Increased cytotoxicity has been observed, with some compounds achieving a hundredfold increase in effectiveness in vitro .
Case Studies
- BRD4 Targeting :
- Cereblon Engagement :
Comparative Analysis of E3 Ligases
The choice of E3 ligase is crucial for the effectiveness of PROTACs. Below is a comparison table summarizing different E3 ligases used in conjunction with ligand-linker conjugates:
E3 Ligase | Characteristics | Applications |
---|---|---|
CRBN | Commonly used; mediates degradation via thalidomide derivatives | Cancer therapies, particularly hematological malignancies |
VHL | Utilizes oxygen-dependent degradation; versatile in targeting various proteins | Broad applications across solid tumors |
MDM2 | Regulates p53; important for tumor suppression | Targeting oncogenic pathways in various cancers |
Propriétés
IUPAC Name |
N-[2-[3-[3-(2-aminoethoxy)propoxy]propoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O9.C2HF3O2/c26-8-14-36-12-2-10-35-11-3-13-37-15-9-27-21(31)16-38-19-5-1-4-17-22(19)25(34)29(24(17)33)18-6-7-20(30)28-23(18)32;3-2(4,5)1(6)7/h1,4-5,18H,2-3,6-16,26H2,(H,27,31)(H,28,30,32);(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQMWZARPGGRIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCCOCCCOCCN.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F3N4O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.